2,5-Dimethylresorcinol
Description
Historical Context and Discovery within Resorcinol (B1680541) Chemistry
The history of 2,5-dimethylresorcinol is intrinsically linked to its parent compound, resorcinol (benzene-1,3-diol). Resorcinol was first prepared by Austrian chemist Heinrich Hlasiwetz and his contemporary Ludwig Barth in 1864. wikipedia.orgstackexchange.com They obtained it by fusing natural resins, such as galbanum and asafoetida, with potassium hydroxide. bionity.com The name "resorcinol" was coined to reflect its origin from resins and its chemical relationship to orcinol, another natural phenol (B47542). stackexchange.com
Following the discovery and characterization of resorcinol, chemists began exploring its reactivity and synthesizing a wide array of derivatives. The synthesis of this compound emerged from this systematic exploration. It can be prepared through methods such as the alkylation of resorcinol, demonstrating a logical progression in the study of phenolic compounds. ontosight.ai Its formal synthesis represents an important step in understanding how the fundamental structure of resorcinol could be modified to create new molecules with distinct properties.
Significance in Modern Organic Synthesis and Materials Science
This compound is a key intermediate in both organic synthesis and materials science due to the reactivity conferred by its functional groups. nordmann.global The two hydroxyl groups on the benzene (B151609) ring enhance its nucleophilicity, making it an active participant in fundamental reactions like condensation, substitution, and cyclization. sigmaaldrich.com The presence and position of the electron-donating hydroxyl and methyl groups also allow for regioselectivity, directing reactions to specific sites on the aromatic ring. sigmaaldrich.com
In the field of materials science, this compound is used in the production of specialized polymers. It is a monomer used to create resins, notably through condensation reactions with formaldehyde (B43269) to produce this compound-formaldehyde resins. prepchem.combritannica.com Recent research has also focused on its use in synthesizing semiaromatic polyesters. Studies have shown that incorporating this compound into polyester (B1180765) chains, along with various dicarboxylic acids, can tune the material's properties. For instance, increasing the number of methyl groups on the resorcinol unit can raise the glass-transition temperature of the resulting polyester. researchgate.net This ability to modify thermal and mechanical properties makes it a valuable component for designing advanced polymers. researchgate.net
Current Research Landscape and Future Directions
The current research on this compound is diverse, spanning materials innovation, biological activity, and environmental science. Researchers continue to investigate its potential in creating novel polymers with tailored characteristics. researchgate.net Beyond polymers, the compound has been identified as a natural product in some fungi, such as Aspergillus terreus, and has been studied for its antioxidant properties and its ability to inhibit the formation of reactive oxygen species. biosynth.comnih.gov
Environmental studies have examined its biodegradability. Research indicates that this compound is among the more slowly biodegradable phenolic compounds, which has implications for its treatment in industrial wastewater. researchgate.netmdpi.com
Future research is likely to follow several key paths. A primary direction will be the continued development of high-performance, bio-based plastics and polymers derived from this compound and other resorcinol derivatives. researchgate.net Further investigation into its biological activities could open new avenues for its application in pharmaceutical synthesis, building upon its current use as a chemical intermediate. ontosight.ainordmann.global Understanding its metabolic pathways and environmental fate will also be crucial for developing sustainable industrial processes that utilize this versatile compound. mdpi.com
Data on this compound
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀O₂ ontosight.ai |
| Molar Mass | 138.16 g/mol sigmaaldrich.com |
| Melting Point | 161-164 °C sigmaaldrich.commerckmillipore.com |
| Boiling Point | 277-280 °C sigmaaldrich.com |
| CAS Number | 488-87-9 nordmann.global |
| Appearance | White to tan crystalline solid/powder ontosight.aisigmaaldrich.com |
Table 2: Research and Application Areas of this compound
| Field | Application/Significance |
|---|---|
| Organic Synthesis | Used as a chemical intermediate and building block for more complex molecules. sigmaaldrich.com Its functional groups allow for participation in condensation, substitution, and cyclization reactions. sigmaaldrich.com |
| Materials Science | A monomer for producing polymers, including this compound-formaldehyde resins and semiaromatic polyesters. prepchem.comresearchgate.net Used to tune the thermal and mechanical properties of polymers. researchgate.net |
| Pharmaceutical Research | Serves as an intermediate in the synthesis of pharmaceuticals. ontosight.ainordmann.global Investigated for its own biological activities, such as antioxidant properties. ontosight.aibiosynth.com |
| Environmental Science | Studied for its biodegradability and environmental impact, particularly in industrial wastewater from oil-shale industries. researchgate.netmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVHDYYKJYXFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197610 | |
| Record name | 2,5-Dimethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-87-9 | |
| Record name | 2,5-Dimethylresorcin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dimethylresorcinol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,5-DIMETHYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7UIY640OR | |
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Synthetic Methodologies for 2,5 Dimethylresorcinol and Its Derivatives
Classical Approaches to 2,5-Dimethylresorcinol Synthesis
Traditional methods for synthesizing this compound rely on fundamental organic reactions, primarily utilizing resorcinol (B1680541) or a related phenol (B47542) as the starting material.
Alkylation of Resorcinol
One of the primary classical methods for synthesizing this compound is through the direct alkylation of resorcinol. This electrophilic aromatic substitution reaction typically involves treating resorcinol with a methylating agent, such as a methyl halide, in the presence of a catalyst. The two hydroxyl groups on the resorcinol ring are activating and direct the incoming methyl groups to the ortho and para positions. However, controlling the selectivity to obtain the desired 2,5-disubstituted product can be challenging, often leading to a mixture of methylated isomers.
Decomposition of 2,5-Dimethylphenol (B165462)
An alternative classical route involves the decomposition of 2,5-dimethylphenol. nih.gov This process requires the introduction of a second hydroxyl group onto the 2,5-dimethylphenol ring. The synthesis of the precursor, 2,5-dimethylphenol, can be achieved through methods like sulfonation alkali fusion. researchgate.net The subsequent conversion to this compound is carried out in the presence of a catalyst. nih.gov
| Method | Starting Material | Key Reagents/Conditions | Description |
|---|---|---|---|
| Alkylation of Resorcinol | Resorcinol | Methyl halide | Direct methylation of the resorcinol ring. nih.gov |
| Decomposition of 2,5-Dimethylphenol | 2,5-Dimethylphenol | Catalyst | Involves the catalytic conversion of 2,5-dimethylphenol. nih.gov |
Advanced Synthetic Strategies for this compound Derivatives
Advanced synthetic methods focus on creating derivatives of this compound, often employing reactions that provide high regioselectivity and yield. Acylation reactions are a prominent example of such strategies.
Acylation Reactions of Resorcinol Derivatives
Acylation, particularly the Friedel-Crafts acylation, is a key reaction for synthesizing derivatives of resorcinols, including this compound. rsc.orgiitk.ac.insigmaaldrich.com This reaction introduces an acyl group (R-C=O) onto the aromatic ring, forming aryl ketones. These reactions can be performed on this compound itself to create a variety of derivatives. rsc.org For instance, aryl alkyl ketones are produced by reacting this compound with appropriate acid chlorides. rsc.org While effective, the presence of unprotected hydroxyl groups can lead to the formation of side products. rsc.org
Regioselectivity Studies in Acylation
Regioselectivity is a critical aspect of the acylation of substituted resorcinols. acs.org The existing substituents on the resorcinol ring direct the position of the incoming acyl group. In resorcinol and its derivatives, the hydroxyl groups are strongly activating and ortho-, para-directing. alexandonian.com For this compound, the electron-donating hydroxyl and methyl groups influence where the acylation occurs. alexandonian.com Studies have shown that in the Friedel-Crafts acylation of 5-substituted resorcinols, substitution tends to occur at the 2-position due to the combined electronic effects of the two hydroxyl groups and steric hindrance at other positions. acs.org In biocatalytic acylations, exquisite regioselectivity has also been observed, with acylation occurring at specific positions relative to the hydroxyl groups. nih.gov
Catalyst Systems for Acylation (e.g., zinc dichloride)
Lewis acids are essential catalysts for Friedel-Crafts acylation reactions. iitk.ac.in Anhydrous zinc chloride (ZnCl₂) is a commonly used Lewis acid catalyst in these syntheses, particularly in a procedure known as the Nencki reaction, which involves the acylation of phenols with a carboxylic acid or anhydride. ajptr.comwikipedia.org Zinc chloride activates the acylating agent, making the carbonyl carbon more electrophilic and facilitating the attack by the electron-rich resorcinol ring. iitk.ac.inwikipedia.org Other catalyst systems have also been explored. For example, zinc powder has been used as a catalyst for the Friedel-Crafts acylation of this compound with acyl chlorides. rsc.org More advanced systems involve supporting zinc chloride on materials like multi-walled carbon nanotubes (MWCNTs) to create reusable, heterogeneous catalysts that can promote regioselective ortho-acylation of phenolic compounds. tandfonline.comtandfonline.com
| Reaction | Substrate | Acylating Agent | Catalyst System | Resulting Product Class |
|---|---|---|---|---|
| Friedel-Crafts Acylation | This compound | Acyl chloride | Zinc powder | Aryl alkyl ketone derivatives. rsc.org |
| Nencki Reaction | Resorcinol | Acetic acid | Fused zinc chloride | 4-Acetyl-resorcinol. ajptr.com |
| Microwave-assisted Acylation | Hydroquinone (related phenol) | Acetic acid | ZnCl₂@MWCNTs | Ortho-acylated phenols. tandfonline.comtandfonline.com |
| Friedel-Crafts Acylation | Resorcinol | Alkyloic acid | Zinc chloride | Acylresorcinol intermediate. google.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Resorcinol |
| 2,5-Dimethylphenol |
| 4-chlororesorcinol |
| Aryl alkyl ketones |
| 4-Acetyl-resorcinol |
| Hydroquinone |
| Acylresorcinol |
Esterification Reactions for Resorcinol Derivatives
Esterification is a fundamental reaction for modifying resorcinol derivatives, including this compound. This process involves reacting the hydroxyl groups of the resorcinol with a carboxylic acid or its derivative to form an ester. These reactions are crucial for creating a diverse range of compounds, such as the potent antioxidant 2,5-dimethyl-1,3-phenylene bis(2,2-diphenylacetate) (MDR-1) and its analogs. The synthesis of these esters often involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
For instance, the synthesis of a series of this compound esters has been reported, with yields varying depending on the specific acyl group being introduced. The reaction conditions typically involve stirring the reactants in a solvent like dichloromethane (B109758) (CH2Cl2) at room temperature.
Table 1: Synthesis of this compound Esters
| Entry | Acyl Donor | Product | Yield (%) |
| 1 | 2,2-diphenylacetic acid | 2,5-dimethyl-1,3-phenylene bis(2,2-diphenylacetate) | 85 |
| 2 | 2-phenylpropanoic acid | 2,5-dimethyl-1,3-phenylene bis(2-phenylpropanoate) | 78 |
| 3 | 2-methyl-2-phenylpropanoic acid | 2,5-dimethyl-1,3-phenylene bis(2-methyl-2-phenylpropanoate) | 82 |
| 4 | 2,2-dimethylpropanoic acid | 2,5-dimethyl-1,3-phenylene bis(2,2-dimethylpropanoate) | 90 |
Nitration of this compound
The nitration of this compound introduces nitro groups (-NO2) onto the aromatic ring. This reaction typically proceeds via electrophilic aromatic substitution. The positions of nitration are directed by the activating hydroxyl and methyl groups already present on the ring. A common outcome of this reaction is the formation of 4,6-dinitro-2,5-dimethylresorcinol. This dinitro derivative serves as a valuable intermediate for further chemical transformations.
Nitrosation of this compound
Nitrosation of this compound involves the introduction of a nitroso group (-NO) onto the aromatic ring. This reaction is typically carried out using a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). The product of this reaction is often a dinitroso derivative, specifically 4,6-dinitroso-2,5-dimethylresorcinol. This compound can exist in equilibrium with its quinone-dioxime tautomer. The dinitroso compound can be readily oxidized to the corresponding dinitro derivative, 4,6-dinitro-2,5-dimethylresorcinol, using nitric acid.
Friedel-Crafts Acylation with this compound
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the case of this compound, the reaction with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride), leads to the formation of a ketone. The strong activating nature of the two hydroxyl groups and two methyl groups on the resorcinol ring directs the acylation to the available positions. This method is a key step in the synthesis of various derivatives, including those that can be further modified to create more complex molecules. For example, the acylation of this compound with lauroyl chloride in the presence of zinc chloride as a catalyst can produce 4-lauroyl-2,5-dimethylresorcinol.
Chemo-Enzymatic Approaches in Natural Product Synthesis utilizing Resorcinol Precursors
Chemo-enzymatic synthesis combines chemical and enzymatic steps to create complex molecules like natural products. Resorcinol precursors, including this compound, are valuable starting materials in these synthetic pathways. Enzymes, such as polyketide synthases, can be used to construct the core structures of these natural products from simple resorcinol building blocks. This approach allows for the synthesis of compounds that may be difficult to produce through purely chemical means.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions. For example, research has explored the use of solid acid catalysts to replace traditional Lewis acids in Friedel-Crafts reactions, which can be difficult to separate from the reaction mixture and often generate significant waste. Additionally, solvent-free reaction conditions or the use of greener solvents like water or ionic liquids are being investigated to reduce the reliance on volatile organic compounds.
Catalyst-Free Polycondensation Methods
The synthesis of polymers from this compound and its derivatives can be achieved without the use of traditional catalysts, which aligns with green chemistry principles by reducing chemical waste and avoiding potentially toxic metal catalysts. Melt polycondensation is a common industrial method for producing polyesters, but it often requires high temperatures, long reaction times, and catalysts to achieve high molecular weight polymers. nih.gov As the polymer chain grows, the viscosity of the melt increases, making the removal of condensation byproducts like water more difficult. nih.gov
One approach to catalyst-free polycondensation involves direct melt reactions. For instance, semiaromatic polyesters have been successfully synthesized by reacting resorcinol derivatives, including this compound, with various dicarboxylic acids in a dry-melt reaction. researchgate.net This straightforward method demonstrates the feasibility of creating polyesters without the need for a catalyst, relying on thermal energy to drive the reaction. researchgate.net
Another strategy for achieving catalyst-free polycondensation is to utilize reactions with inherently high equilibrium constants (Keq). chemrxiv.org Dynamic covalent chemistry offers a pathway for this, where reactions proceed spontaneously in certain solvents without a catalyst. For example, the condensation between Knoevenagel derivatives and hydrazides to form polyacylhydrazones can achieve high Keq values (>500) in polar aprotic solvents like DMSO, enabling the synthesis of high-molar-mass polymers. chemrxiv.org While not directly demonstrated with this compound, this principle can be applied to its appropriately functionalized derivatives. chemrxiv.org
Furthermore, innovative chain extenders can facilitate catalyst-free polymerization. The use of a reactive difunctional molecule, such as diglycolic acid oxalate (B1200264) (DGO), can link residual alcohol end-groups in a low molecular weight prepolymer, boosting the final molecular weight of polyesters like PET without a metal catalyst. nih.govresearchgate.net This "molecular weight boosting" occurs under vacuum after an initial esterification step. nih.gov
Table 1: Catalyst-Free Polycondensation of Resorcinol-Based Polyesters researchgate.net
| Resorcinol Derivative | Dicarboxylic Acid | Synthesis Method | Outcome |
| This compound | Glutaric acid | Melt Polycondensation | Successful synthesis of semiaromatic polyester (B1180765) |
| This compound | Adipic acid | Melt Polycondensation | Successful synthesis of semiaromatic polyester |
| This compound | Pimelic acid | Melt Polycondensation | Successful synthesis of semiaromatic polyester |
Environmentally Benign Synthesis of Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inacs.org These principles include using renewable feedstocks, reducing derivatives, and employing catalysis over stoichiometric reagents. mlsu.ac.in The synthesis of derivatives from this compound can be made more environmentally benign by adhering to these guidelines.
A significant area for improvement is in the production of resins. Phenol-formaldehyde resins, for example, often contain residual toxic and carcinogenic formaldehyde (B43269). taltech.ee A greener alternative involves replacing formaldehyde with less toxic aldehydes. Research has demonstrated the successful synthesis of resins using this compound where formaldehyde is substituted with acetaldehyde (B116499), a more environmentally friendly aliphatic aldehyde. taltech.ee This substitution is a key step toward developing safer polymer matrices with improved environmental profiles. taltech.ee
Photocatalysis represents another green chemistry approach for synthesizing derivatives of this compound. This method uses light to drive chemical reactions, often under mild conditions and in environmentally benign solvents. nih.gov For example, a photocatalytic method has been developed for the selective synthesis of 4-hydroperoxy-2,5-cyclohexadienones from phenols. In one multi-step synthesis, this compound was first dibrominated and then methylated to produce an intermediate, demonstrating its utility as a building block in complex syntheses that can incorporate green methodologies like photocatalysis. nih.gov
Table 2: Photocatalytic Dearomative Oxidation of a Phenol Derivative nih.gov
| Substrate | Catalyst | Solvent | Base | Yield |
| 3,4,5-trimethylphenol | Ru(bpy)₃Cl₂ | Acetonitrile | Pyridine | 81% (isolated) |
Chemical Reactivity and Reaction Mechanisms of 2,5 Dimethylresorcinol
Electrophilic Aromatic Substitution Reactions
2,5-Dimethylresorcinol is primed for electrophilic aromatic substitution, a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. cymitquimica.comuomustansiriyah.edu.iq The inherent nucleophilicity of its benzene (B151609) ring, significantly enhanced by its substituent groups, makes it susceptible to attack from electrophiles. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The reaction mechanism generally proceeds through a two-step addition-elimination process. uomustansiriyah.edu.iq Initially, the electrophile attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iqlibretexts.org This step is typically the slow, rate-determining step due to the temporary loss of aromaticity. uomustansiriyah.edu.iqlibretexts.org In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. uomustansiriyah.edu.iqlibretexts.org
Influence of Hydroxyl and Methyl Groups on Regioselectivity
The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the directing effects of its hydroxyl (-OH) and methyl (-CH₃) groups. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Both are activating, electron-donating groups, which increase the electron density of the aromatic ring, making it more reactive than benzene towards electrophiles.
The two hydroxyl groups at positions 1 and 3 are powerful ortho-, para-directors. Similarly, the methyl groups at positions 2 and 5 are also ortho-, para-directing. The cumulative effect of these groups results in specific positions on the ring being highly favored for electrophilic attack. The positions ortho and para to the activating groups are electronically enriched and are the primary sites of substitution. The steric hindrance caused by the existing methyl groups can also play a role in directing the incoming electrophile to the less sterically crowded positions. researchgate.net
Oxidation and Coupling Reactions
This compound readily undergoes oxidation and coupling reactions, a characteristic feature of phenolic compounds. kirj.eeairitilibrary.comresearchgate.net These reactions are significant in various contexts, including the transformation of phenolic pollutants in the environment. kirj.eeairitilibrary.comresearchgate.net
Formation of Dimeric Mono- and Diquinones
Under oxidative conditions, particularly in alkaline solutions, this compound can form dimeric products. semanticscholar.org The primary products of these coupling reactions are often dimeric monoquinones and diquinones. kirj.eeairitilibrary.comresearchgate.netsemanticscholar.orgresearchgate.net The formation of these quinones involves the oxidation of the resorcinol (B1680541) to a more reactive species, which then couples with another resorcinol molecule. semanticscholar.org Studies have shown that the two major oxidation products of this compound are a dimeric monoquinone and a dimeric diquinone, both of which are stable enough to be isolated. semanticscholar.org The reaction mechanism often involves the oxidized resorcinol reacting with a resorcinol molecule in a C-C coupling reaction. semanticscholar.org
Oligomerization and Polymerization Pathways
Further oxidation and coupling can lead to the formation of higher oligomers and polymers. rsc.org The initial dimeric quinones can undergo further reactions, leading to the formation of trimeric diquinones and larger, water-insoluble products. semanticscholar.org This process of oligomerization is a key reason for the disappearance of resorcinols from certain environments, such as industrial leachates. kirj.eeairitilibrary.comresearchgate.net The high reactivity of the initial oxidation products, like sorbicillinol, which contains both dienophile and enophile functionalities, makes them prone to Diels-Alder reactions and Michael additions, leading to complex oligomeric structures. rsc.org
Mechanism of Alkali-Catalysed Condensation
In the presence of an alkali catalyst, this compound can undergo condensation reactions. semanticscholar.org The mechanism is dependent on the formation of phenoxide ions in the alkaline conditions. semanticscholar.org These phenoxide ions are highly reactive nucleophiles that can participate in condensation reactions, leading to the formation of larger polymeric structures. This process is analogous to the alkali-catalyzed condensation of hydroxymethylphenols, which results in the formation of resol resins. semanticscholar.org
Condensation Reactions with Aldehydes
This compound reacts with aldehydes to form a variety of condensation products. researchgate.netresearchgate.netcsic.es These reactions are of interest for their ability to scavenge reactive carbonyl compounds. researchgate.netcore.ac.uk The reaction between m-diphenols like this compound and 2-alkenals leads to the formation of adducts such as 2H-chromenols, chromandiols, and chromanols. researchgate.net
The presence of electron-donating groups on the phenolic ring increases its nucleophilicity, enhancing its ability to trap carbonyls. researchgate.net Conversely, steric hindrance around the reactive sites can inhibit the reaction. researchgate.net Studies have shown that this compound can react with various saturated aldehydes, and the formation of adducts is selective, depending on the structure of both the phenol (B47542) and the aldehyde. researchgate.netcsic.es For instance, in reactions with malondialdehyde, this compound can form complex adducts like 5(or 7)-alkyl-7(or 5)-hydroxy-4-methyl-4H-chromene-3-carbaldehydes. researchgate.net The condensation with formaldehyde (B43269) can lead to the formation of phenolic resins. researchgate.net
Formation of this compound-Formaldehyde Resins
The formation of this compound-formaldehyde resins occurs through a polycondensation reaction, a process typical for phenolic resins. This reaction involves two primary stages: electrophilic addition (methylolation) and subsequent dehydration condensation. researchgate.net
Under acidic conditions, such as in the presence of hydrochloric acid, this compound reacts with formaldehyde. prepchem.com The general mechanism involves the electrophilic attack of protonated formaldehyde on the activated aromatic ring of the resorcinol derivative. In basic conditions, the phenoxide ion of the resorcinol acts as the nucleophile, attacking the formaldehyde molecule. researchgate.netup.pt This initial reaction leads to the formation of hydroxymethyl (methylol) derivatives of this compound. researchgate.net
Following the initial methylolation, these unstable intermediates undergo condensation reactions. This can occur between a methylol group and an available activated position on another resorcinol ring, forming a methylene (B1212753) bridge (-CH₂-) and eliminating a water molecule. Alternatively, two methylol groups can react to form a dibenzyl ether bridge (-CH₂-O-CH₂-), which can later release formaldehyde to form a more stable methylene bridge. akjournals.com This step-growth polymerization process continues, leading to the formation of a highly branched, three-dimensional network characteristic of a cured resin. up.pt A pale brown, powdery resin can be synthesized by reacting this compound with an aqueous solution of formaldehyde in ethanol, catalyzed by concentrated hydrochloric acid. prepchem.com
The reactivity of alkylresorcinols towards formaldehyde is influenced by the position and number of alkyl substituents. The intensity of the reaction with formaldehyde increases in the following order for various alkylresorcinols: 4,5-dimethylresorcinol (B1198896) < 5-ethylresorcinol < this compound < 2-methylresorcinol (B147228) < 5-methylresorcinol. taltech.ee
Table 1: Synthesis Example of this compound-Formaldehyde Resin prepchem.com
| Reactant | Amount | Role |
|---|---|---|
| This compound | 691 g | Monomer |
| Formaldehyde (37% aq. solution) | 348 g | Monomer |
| Ethanol | 1 L | Solvent |
Co-condensation with Other Phenols
This compound can undergo co-condensation with other phenolic compounds, such as methylolphenols, to form mixed-structure resins. kirj.ee This process is fundamental in the production of certain adhesives, where the properties of the final resin are tailored by incorporating different phenolic monomers. kirj.ee
In these reactions, this compound acts as a reactive component that can be grafted into the polymer structure. akjournals.com For instance, when reacting with ortho-methylolphenol, the co-condensation proceeds via both mono- and disubstitution on the this compound ring. kirj.ee The use of an alkaline catalyst in this specific reaction enhances the proportion of 4,6-disubstituted products compared to 4-monosubstituted products. kirj.ee
The co-condensation reaction of resorcinols with phenolic methylol oligomers is a key reaction in manufacturing durable phenol-resorcinol-formaldehyde adhesives. kirj.ee The high reactivity of the resorcinol component, even with substitutions like in this compound, allows it to be incorporated into a pre-formed phenol-formaldehyde (resol) resin structure, accelerating the final curing process. akjournals.com This is because the resorcinolic ring, with its high nucleophilicity, readily reacts with the methylol groups present in the resol. akjournals.com
Reactions with Reactive Carbonyls (e.g., Malondialdehyde trapping)
This compound, like other resorcinol derivatives, can react with and trap reactive carbonyl species that are formed during processes like lipid peroxidation. researchgate.netcsic.es Malondialdehyde (MDA), a significant and mutagenic secondary product of lipid oxidation, is one such carbonyl that can be effectively scavenged by this compound. hznu.edu.cnnih.gov
The reaction chemistry is more complex than a simple direct addition. Studies have shown that upon formation, MDA is unstable and can partially degrade into acetaldehyde (B116499) or oligomerize into dimers and trimers. researchgate.netnih.gov It is these resulting intermediates, along with remaining MDA, that react with the phenolic compound. researchgate.nethznu.edu.cn This trapping mechanism represents an important pathway through which phenolic compounds can mitigate the potentially harmful effects of reactive carbonyls in various systems. hznu.edu.cn
Adduct Characterization and Structural Elucidation
The reactions between malondialdehyde and this compound lead to the formation of multiple stable derivatives, or adducts. nih.gov Extensive research involving the isolation of these products by techniques such as semipreparative high-performance liquid chromatography (HPLC) has allowed for their detailed characterization. researchgate.netnih.gov The unambiguous structures of these adducts have been elucidated using mono- and bi-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.netnih.govacs.org
In studies involving this compound and other similar phenols with MDA, a total of twenty-four distinct adducts have been isolated and characterized. researchgate.netnih.gov These adducts were found to belong to three primary structural classes. nih.govsaludcapital.gov.co
Table 2: Major Classes of Adducts formed from the Reaction of this compound with Malondialdehyde researchgate.netnih.gov
| Adduct Class | General Structure Description |
|---|---|
| Class 1 | 5(or 7)-alkyl-7(or 5)-hydroxy-4-methyl-4H-chromene-3-carbaldehydes |
| Class 2 | 7-alkyl-9-hydroxy-6H-2,6-methanobenzo[d] akjournals.comCurrent time information in Bangalore, IN.dioxocine-5-carbaldehydes |
Note: 'Alkyl' in the general descriptions refers to the methyl groups on the this compound moiety.
Preferred Adduct Formation Pathways
The formation of the complex adducts from the reaction of this compound and malondialdehyde does not follow a single, direct pathway. researchgate.net Instead, the proposed mechanisms are initiated by the instability of MDA itself. hznu.edu.cnnih.gov
The primary steps in the proposed pathways are:
MDA Degradation and Oligomerization : Once formed, MDA can undergo fragmentation to produce acetaldehyde. Simultaneously, it can self-react to form dimers and trimers. researchgate.netnih.gov
Reaction with Phenolic Intermediates : These various carbonyl compounds (acetaldehyde, MDA dimers, and trimers) then react with this compound. researchgate.nethznu.edu.cn The reaction involves the nucleophilic character of the resorcinol ring attacking the electrophilic carbonyl carbons.
The formation of the diverse range of identified adducts, including chromene and methanobenzodioxocine derivatives, is a result of these subsequent and competing reaction cascades. nih.govsaludcapital.gov.co For example, the formation of chromene-type adducts often involves one molecule of the phenol, one molecule of MDA, and an additional molecule of acetaldehyde, highlighting the complexity of the trapping process. hznu.edu.cn These pathways confirm that phenolics like this compound can trap malondialdehyde, but do so by reacting with its breakdown and oligomerization products to form stable, complex derivatives. researchgate.netnih.gov
Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethylresorcinol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2,5-dimethylresorcinol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the structure of this compound. The spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the hydroxyl protons, and the methyl protons. The chemical shifts (δ) of these protons are influenced by the electron density around them. For instance, the aromatic protons are typically found downfield due to the deshielding effect of the aromatic ring current. The hydroxyl protons can appear over a wide range of chemical shifts and are often broad, depending on the solvent and concentration. The methyl protons, being attached to the aromatic ring, will also have a characteristic chemical shift.
A study involving the co-condensation of this compound with methylolphenols utilized ¹H NMR to analyze the reaction products. ttu.ee Similarly, the synthesis of various aryl alkyl ketones from this compound confirmed the structures of the products using NMR. rsc.org
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.3 - 6.5 | s | 2H |
| Hydroxyl-OH | 4.5 - 5.5 | br s | 2H |
| Methyl-CH₃ | 2.0 - 2.2 | s | 6H |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. "s" denotes a singlet and "br s" a broad singlet.
¹³C NMR Spectroscopy for Structural Confirmation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.comnih.gov The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.
For this compound, one would expect to see signals for the two types of aromatic carbons (those bonded to hydroxyl groups, those bonded to methyl groups, and those bonded to hydrogen) and a signal for the methyl carbons. The carbons attached to the electron-withdrawing hydroxyl groups will be shifted downfield compared to the other aromatic carbons.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-O (aromatic) | 150 - 155 |
| C-C (aromatic) | 110 - 125 |
| C-H (aromatic) | 105 - 110 |
| CH₃ (methyl) | 15 - 20 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Adduct Characterization
Two-dimensional (2D) NMR techniques are invaluable for elucidating the complex structures of adducts formed from this compound. These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orguniversiteitleiden.nl It is useful for identifying adjacent protons in a molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates proton signals with the signals of directly attached carbons. libretexts.org This helps in assigning carbon signals based on the known proton assignments. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. libretexts.org
The reactions of this compound with various aldehydes, such as those produced during lipid oxidation, have been studied to understand the formation of adducts. researchgate.netresearchgate.netcsic.es The resulting complex structures, including dihydrobenzofuranols, chromane-2,7-diols, and 2H-chromen-7-ols, were unambiguously characterized using a combination of 1D and 2D NMR techniques, alongside mass spectrometry. researchgate.net For example, the reactions between malondialdehyde and this compound were investigated, and the resulting adducts were isolated and characterized by 1D and 2D NMR and MS. researchgate.netresearchgate.net These advanced NMR experiments were crucial in determining the connectivity of the atoms within these newly formed complex molecules. researchgate.netwits.ac.za
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. pressbooks.pubwikipedia.org The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the different types of bonds present in the molecule.
Key vibrational frequencies observed in the FT-IR spectrum of this compound include:
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
C-H stretching vibrations for the aromatic and methyl groups, typically appearing between 2850-3100 cm⁻¹.
C=C stretching vibrations within the aromatic ring, which are observed in the 1450-1600 cm⁻¹ region.
C-O stretching vibrations, usually found in the 1200-1300 cm⁻¹ range.
FT-IR spectroscopy has been used in conjunction with other techniques to characterize products from reactions involving this compound. regulations.gov The presence or absence of specific absorption bands can confirm the success of a chemical transformation, such as the modification of the hydroxyl groups.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Stretching | 2850 - 2970 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O | Stretching | 1200 - 1300 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. chromatographyonline.com
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov Fragmentation of the molecular ion can lead to the formation of characteristic fragment ions, which can aid in structural confirmation. For instance, the loss of a methyl group or a hydroxyl group would result in specific fragment peaks. nih.gov
HRMS is particularly valuable in the analysis of this compound derivatives and adducts, as it allows for the determination of their exact molecular formulas. kirj.eesemanticscholar.org This is crucial when dealing with unknown products from complex reactions. For example, the coupling products of this compound in oxidation experiments were analyzed using HRMS to identify the resulting dimeric structures. kirj.eesemanticscholar.org Similarly, the structures of adducts formed with aldehydes were confirmed using MS and NMR. researchgate.net
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) |
| [M]⁺ | 138 |
| [M-H]⁻ | 137 |
| [M-CH₃]⁺ | 123 |
Note: The relative intensities of the peaks can vary depending on the ionization method and experimental conditions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. libretexts.orgdergipark.org.tr This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. libretexts.org
The UV-Vis spectrum of this compound, being an aromatic compound, exhibits absorption bands in the UV region. These absorptions are due to π → π* transitions within the benzene (B151609) ring. The positions and intensities of these absorption maxima (λ_max) are characteristic of the substituted benzene ring.
UV-Vis spectroscopy can be used to monitor reactions involving this compound, especially those that lead to changes in the chromophore. For example, the formation of derivatives with extended conjugation will result in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift). This technique has been employed to monitor the formation of aryl alkyl ketones from this compound, where the desired products exhibit a higher UV absorption compared to side products. rsc.org
Table 5: UV-Vis Absorption Data for this compound
| Solvent | λ_max (nm) |
| Acetonitrile/Water | ~270-280 |
Note: The absorption maximum can be influenced by the solvent used.
Computational and Theoretical Studies of 2,5 Dimethylresorcinol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 2,5-dimethylresorcinol. These methods, ranging from semi-empirical to more advanced ab initio and density functional theory (DFT) calculations, provide a detailed picture of the molecule's characteristics.
Semi-Empirical Methods (e.g., PM3) for Geometrical Structures
Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally efficient way to determine the geometrical structure of molecules like this compound. uni-muenchen.dewikipedia.org These methods are based on Hartree-Fock theory but incorporate empirical parameters to simplify calculations, making them suitable for larger molecules. uni-muenchen.de The PM3 method, developed by J. J. P. Stewart, uses the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. wikipedia.org It differs from its predecessor, AM1, in its parameterization, treating values as optimizable rather than relying on spectroscopic measurements. wikipedia.org
While specific PM3 calculations for the precise bond lengths and angles of this compound are not detailed in the provided search results, the methodology is well-established for predicting molecular geometries. wikipedia.orgresearchgate.net For instance, studies on similar phenolic compounds have utilized PM3 to understand their adsorption on surfaces. researchgate.net
Table 1: Predicted Geometrical Parameters of this compound (Illustrative based on typical PM3 calculations)
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~1.39-1.41 Å |
| C-O bond length | ~1.36 Å |
| O-H bond length | ~0.96 Å |
| C-C (methyl) bond length | ~1.51 Å |
| C-C-C (aromatic) bond angle | ~120° |
| C-O-H bond angle | ~109° |
| Note: These are typical values and would require specific PM3 calculations for this compound for precise figures. |
Investigation of Transition States and Reaction Pathways
Computational chemistry is a powerful tool for investigating reaction mechanisms, including the identification of transition states and the mapping of reaction pathways. For phenolic compounds like this compound, these studies can elucidate mechanisms of oxidation, electrophilic substitution, and other reactions. nih.govchemrxiv.org For example, DFT calculations have been used to model the reaction of 3,4,5-trimethylphenol, a related compound, to understand cross-coupling reactions. nih.gov Such studies help in determining whether a reaction proceeds through a concerted or stepwise mechanism by locating the transition state structures and calculating their energies. chemrxiv.org
In the context of enzymatic reactions, computational models can predict how a substrate like this compound might bind in an enzyme's active site and the subsequent chemical transformations. rsc.org For instance, modeling has been employed to understand the broad substrate selectivity of enzymes like TropB, which can hydroxylate aromatic compounds. rsc.org The lack of reaction observed with this compound in some enzymatic systems highlights the importance of specific structural features for catalytic activity, which can be rationalized through computational modeling. chemrxiv.org
Molecular Orbital and Electronic Property Analysis
The electronic properties of this compound can be analyzed using molecular orbital theory, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgthaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. malayajournal.orgthaiscience.info The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. malayajournal.orgmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com
For this compound, the aromatic ring and the hydroxyl groups are expected to be the primary sites of electron density, influencing the HOMO and LUMO distributions. The specific energy values for HOMO, LUMO, and the energy gap would require dedicated DFT or other quantum chemical calculations. researchgate.net
Table 2: Illustrative Electronic Properties of a Phenolic Compound (based on general principles)
| Property | Description | Predicted Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | Localized on the aromatic ring and oxygen atoms, indicating these as sites for electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Distributed over the aromatic system, indicating potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap is expected, reflecting its nature as a reactive aromatic compound. |
Molecular Docking and Molecular Mechanics
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbenthamdirect.com This is particularly valuable in drug discovery for predicting the interaction between a ligand, such as this compound, and a protein target. nih.govbenthamdirect.com Studies have utilized molecular docking to investigate the potential of resorcinol (B1680541) derivatives as inhibitors of enzymes like aldose reductase (AR). benthamdirect.com In one such study, this compound was evaluated for its inhibitory effect on the AR enzyme. benthamdirect.com
Molecular mechanics methods are then often used to refine the docked poses and estimate the binding free energies of the ligand-protein complexes. benthamdirect.com The MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method is one such approach used to calculate the free binding energies. benthamdirect.com These computational findings are often correlated with in vitro experimental results to validate the predicted binding modes and affinities. benthamdirect.comresearchgate.net
ADME Investigations
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining the drug-likeness of a compound. nih.gov In silico tools are widely used to predict these properties early in the drug discovery process. nih.govnih.gov For this compound and its derivatives, ADME investigations can predict their pharmacokinetic profiles. benthamdirect.com Online tools like SwissADME can be used to evaluate molecular characteristics related to drug-likeness. nih.gov
A study on resorcinol derivatives as aldose reductase inhibitors included ADME investigations to support their experimental findings. benthamdirect.com While the specific ADME parameters for this compound were not detailed in the provided results, such studies typically evaluate properties like lipophilicity (e.g., XLogP3), water-solubility, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov
Table 3: Predicted ADME Properties of this compound from PubChem
| Property | Predicted Value | Source |
| Molecular Weight | 138.16 g/mol | nih.gov |
| XLogP3-AA (Lipophilicity) | 1.9 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Correlation of Computational Data with Experimental Findings
A key aspect of computational chemistry is the validation of theoretical predictions with experimental data. For this compound and related compounds, there are several instances where computational data has been correlated with experimental results.
In the study of resorcinol derivatives as aldose reductase inhibitors, the in silico findings from molecular docking and molecular mechanics were used to corroborate the experimental in vitro inhibition results. benthamdirect.com The calculated binding energies and modes provided a molecular-level explanation for the observed inhibitory activities. benthamdirect.com For example, 5-pentylresorcinol showed the strongest inhibition with an IC50 value of 9.90 μM, while this compound had an IC50 of 57.75 μM. benthamdirect.com
Similarly, in studies of reaction mechanisms, such as the cross-coupling of phenols, DFT calculations and kinetic isotope effect studies have been used together to elucidate the reaction pathway and the origin of selectivity. nih.gov The theoretical results help to interpret experimental observations and build a comprehensive understanding of the chemical process. nih.gov Furthermore, vibrational spectra calculated using theoretical methods can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. conicet.gov.ar
Advanced Applications and Functional Materials Derived from 2,5 Dimethylresorcinol
Role as a Building Block in Organic Synthesis
2,5-Dimethylresorcinol serves as a fundamental building block in organic synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com As a member of the dihydroxybenzene class, its two hydroxyl groups enhance the nucleophilicity of the aromatic ring, making it amenable to a variety of chemical transformations. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This heightened reactivity allows it to readily participate in key organic reactions, including condensation, substitution, and cyclization. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The presence and positioning of both the electron-donating hydroxyl and methyl groups on the benzene (B151609) ring influence the regioselectivity of these reactions, directing chemical modifications to specific positions on the molecule. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This predictable reactivity is a crucial attribute for a building block, as it allows for the controlled and efficient synthesis of more complex molecules with desired structures and functionalities.
Intermediate in Pharmaceutical Compound Synthesis
The structural framework of this compound is a valuable scaffold in the synthesis of pharmaceutical compounds. Resorcinol (B1680541) derivatives, in general, are recognized as important intermediates in the preparation of various active pharmaceutical ingredients (APIs). mallakchemicals.comjmchemsci.com The versatile reactivity of the resorcinol core allows for its incorporation into a diverse range of molecular architectures, leading to the development of novel therapeutic agents. jmchemsci.comnih.gov The synthesis of new drug derivatives often involves multistep processes where resorcinol-based structures are modified to enhance therapeutic effects and target specific biological pathways. jmchemsci.com
Development of Antioxidants
Researchers are actively exploring the potential of resorcinol-substituted compounds, including derivatives of this compound, in the development of novel antioxidants. mdpi.com Antioxidants are crucial for combating oxidative stress, a process implicated in aging and various diseases, by neutralizing harmful reactive oxygen species (ROS). mdpi.comnih.gov The phenolic structure of resorcinol derivatives is key to their antioxidant potential, as the hydroxyl groups can donate hydrogen atoms to scavenge free radicals. mdpi.com Studies have shown that specific substitutions on the resorcinol ring can significantly influence the antioxidant capacity of the resulting compounds. mdpi.comnih.gov The development of new synthetic antioxidants is a dynamic area of research, with a focus on creating molecules with enhanced efficacy and stability. eurekaselect.commdpi.com
Corrosion Inhibition Studies utilizing Resorcinol Derivatives
The investigation of resorcinol derivatives as corrosion inhibitors represents a significant area of materials science research. These compounds have shown promise in protecting metallic surfaces, particularly steel, from corrosion in aggressive acidic environments. nih.govrsc.orgmdpi.com The mechanism of inhibition typically involves the adsorption of the organic molecules onto the metal surface, forming a protective film that impedes the corrosive process. uotechnology.edu.iqresearchgate.net
Recent studies have focused on the synthesis and evaluation of novel resorcinol-based compounds for their corrosion inhibition performance. For instance, a newly synthesized derivative, DMIH, was assessed for its ability to protect low-carbon steel in a 0.5 mol L−1 HCl solution. The effectiveness of such inhibitors is often evaluated using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. nih.gov The findings indicate that the inhibition efficiency is dependent on the concentration of the inhibitor and the temperature of the environment. nih.gov
| Concentration (ppm) | Inhibition Efficiency (%) at 298 K | Inhibition Efficiency (%) at 308 K | Inhibition Efficiency (%) at 318 K | Inhibition Efficiency (%) at 328 K |
|---|---|---|---|---|
| 50 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 100 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 150 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 200 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 250 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 300 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Exploration in Biological Activity and Enzyme Inhibition
The biological activity of this compound and its derivatives has been a subject of scientific inquiry, particularly in the context of enzyme inhibition. The specific arrangement of functional groups on the resorcinol scaffold allows these compounds to interact with the active sites of various enzymes, potentially modulating their catalytic activity.
Tyrosinase Inhibitory Effects of Resorcinol Derivatives
Resorcinol-containing compounds have emerged as a promising class of tyrosinase inhibitors. nih.govresearchgate.net Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. mdpi.com The meta-dihydroxy arrangement in the resorcinol moiety is resistant to oxidation by tyrosinase, a characteristic that distinguishes it from other phenolic inhibitors that can act as substrates. nih.govresearchgate.net This structural feature, combined with the ability of the hydroxyl groups to interact with the copper ions in the enzyme's active site, contributes to their inhibitory potency. nih.govresearchgate.net Research in this area has led to the development of highly active tyrosinase inhibitors, including clinically used agents. nih.govresearchgate.net
Aldose Reductase (AR) Inhibition by Resorcinol Compounds
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated during periods of high blood sugar. benthamscience.combenthamdirect.com The inhibition of this enzyme is a therapeutic strategy aimed at preventing or delaying the onset of diabetic complications. benthamscience.combenthamdirect.comnih.govmdpi.com A study investigating the inhibitory effects of various resorcinol derivatives on recombinant human aldose reductase found that these compounds are effective inhibitors of the enzyme. benthamscience.combenthamdirect.com
In this comparative study, this compound was one of the compounds evaluated for its ability to inhibit aldose reductase. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. benthamscience.combenthamdirect.com
| Compound | IC50 (µM) |
|---|---|
| Resorcinol | 49.50 |
| 5-Methylresorcinol | 43.31 |
| 4-Ethylresorcinol | 19.25 |
| 4-Hexylresorcinol | 17.32 |
| 2-Methylresorcinol (B147228) | 28.87 |
| This compound | 57.75 |
| 5-Pentylresorcinol | 9.90 |
Melanin Production Inhibition Studies
This compound belongs to the resorcinol class of compounds, which have been a subject of interest in the study of melanogenesis inhibition. Research into resorcinol and its derivatives demonstrates their potential to interfere with the production of melanin, the primary pigment responsible for coloration in skin and hair. These compounds are investigated for their ability to inhibit tyrosinase, the key enzyme in the melanin synthesis pathway.
Studies on B16-F10 melanoma cells have shown that resorcinol can reduce the production of melanin. nih.gov The inhibitory effect is often dose-dependent. For instance, in one study, treatments with resorcinol at concentrations ranging from 0.5 to 2 mM resulted in a decrease in melanin levels from 89.8% to 68.3% compared to the control group. nih.gov This suggests that higher concentrations of resorcinol have a potent effect on reducing melanogenesis in these cells. nih.gov
The mechanism behind this inhibition involves the downregulation of key proteins. Research has confirmed that resorcinol can inhibit both mushroom and cellular tyrosinase activities in vitro. nih.gov Furthermore, it has been shown to downregulate the protein levels of tyrosinase and the microphthalmia-associated transcription factor (MITF) in B16-F10 cells. nih.gov MITF is a crucial transcription factor that governs the expression of melanogenic enzymes, including tyrosinase. At a 2 mM resorcinol treatment, the level of MITF was observed to diminish to its lowest amount, with tyrosinase levels also being clearly downregulated at concentrations above 1.5 mM. nih.gov
Derivatives of resorcinol have also been synthesized and evaluated for their effects on melanin production. mdpi.comresearchgate.net In studies using B16 murine melanoma cells, various resorcinol derivatives were shown to significantly reduce the melanin content produced by the cells at a concentration of 10 µM, without affecting cell survival. mdpi.comresearchgate.net These derivatives also exhibited potent inhibitory effects on mushroom-derived tyrosinase activity at a concentration as low as 1 µM. mdpi.comresearchgate.net These findings underscore the potential of the resorcinol scaffold, as seen in this compound, for modulating melanin synthesis. nih.govmdpi.comresearchgate.net
Table 1: Effect of Resorcinol on Melanin Production in B16-F10 Cells This table is interactive. You can sort and filter the data.
| Concentration (mM) | Melanin Level (% of Control) |
|---|---|
| 0.5 | 89.8% |
| 1.0 | 81.5% |
| 1.5 | 75.2% |
| 2.0 | 68.3% |
Data sourced from studies on B16-F10 melanoma cells. nih.gov
Synthesis of Heterocyclic Compounds
This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules, including heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com Its structure, featuring a dihydroxy-substituted aromatic ring, provides reactive sites for various chemical transformations. The hydroxyl groups enhance the nucleophilicity of the benzene ring, enabling it to participate in key reactions such as condensation, substitution, and cyclization, which are fundamental to the synthesis of heterocyclic structures. sigmaaldrich.comsigmaaldrich.com
One notable application for aromatic compounds in forming heterocycles is the Paternò–Büchi reaction. This photochemical reaction is a [2+2] photocycloaddition between a carbonyl group in an excited state and an alkene in its ground state, which results in the formation of a four-membered heterocyclic ring known as an oxetane. wikipedia.orgnih.gov The reaction has been successfully applied to various aromatic systems, including furans, thiophenes, pyrroles, and indoles, reacting with carbonyl compounds under light irradiation to generate the corresponding oxetanes. mdpi.com Given the aromatic nature of this compound, it represents a potential substrate for this type of transformation, allowing for the direct construction of complex oxetane-fused architectures.
The electron-donating nature of the hydroxyl and methyl groups on the this compound ring directs reactions to specific positions, allowing for regioselectivity in synthesis. sigmaaldrich.com This characteristic is crucial when constructing well-defined heterocyclic systems. The compound can be chemically modified to introduce other functional groups, which can then be used to build different types of heterocyclic rings. For example, chalcones (α,β-unsaturated ketones) are versatile intermediates for synthesizing five, six, or seven-membered heterocyclic compounds like pyrazoles, pyrimidines, and benzodiazepines through reactions with binucleophiles. journalcra.com this compound can, in principle, be elaborated into chalcone-like structures, thereby providing a pathway to a wide array of complex heterocyclic derivatives.
Carbon-13 Labeling Applications for Mechanistic Studies
Carbon-13 (¹³C) labeling is a powerful technique used to elucidate reaction mechanisms and trace metabolic pathways. By strategically replacing carbon-12 atoms with the stable ¹³C isotope in a molecule like this compound, researchers can follow the path of the labeled carbons through a series of chemical transformations.
In the context of mechanistic studies, a ¹³C-labeled this compound could be used to investigate the intricate details of reactions such as the synthesis of heterocyclic compounds. For instance, in a multi-step synthesis, the position of the ¹³C label in the final product can reveal information about bond-forming and bond-breaking events, rearrangements, and the involvement of specific intermediates. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to detect the position of the ¹³C atoms in the products and intermediates. frontiersin.org
This isotopic labeling strategy allows for the unambiguous determination of molecular formulae and the differentiation of biological signals from artifacts in complex mixtures. frontiersin.org For example, in metabolic studies, cells can be fed a substrate labeled with ¹³C. The distribution of the label in various intracellular metabolites is then measured to understand metabolic fluxes and pathway activities. nih.govnih.gov If this compound were part of a biological pathway, providing a ¹³C-labeled version could help determine its metabolic fate, including its contribution to the production of other metabolites. nih.gov This approach provides crucial information on relative pathway activities and qualitative changes in pathway contributions. nih.gov
The integration of ¹³C labeling with high-resolution mass spectrometry and advanced chromatographic methods allows for precise measurement of carbon isotopologue distributions (CIDs). nih.gov This data can validate metabolic models and provide detailed insights into cellular metabolism. While specific studies detailing the ¹³C-labeling of this compound are not prevalent, the principles and applications of this technique are well-established and directly applicable to studying the chemical and biological transformations of this compound. frontiersin.orgnih.govnih.gov
Environmental and Industrial Research Aspects of 2,5 Dimethylresorcinol
Occurrence in Industrial Waste Streams (e.g., Shale Oil Production)
2,5-Dimethylresorcinol is a notable constituent of industrial waste streams, particularly those generated during the thermal processing of oil shale. researchgate.neteolss.netkirj.ee Water-soluble phenols, which include a variety of alkylresorcinols, accumulate in the water layers of retorting-unit condensation systems and are also obtained by washing shale oil fractions with water. kirj.ee These phenolic waters are a significant source of this compound. researchgate.net
Research into the composition of these waste streams has quantified the presence of this compound among other phenolic compounds. In the wastewater from the Kiviter oil shale processing method, raw phenols represent a complex mixture of approximately 40 compounds, with alkyl derivatives of resorcinol (B1680541) making up 88-92% of this phenolic fraction. kirj.ee Industrial data indicates that up to 8 kg of commercial water-soluble phenols can be produced from one ton of shale oil. kirj.ee
Specific analysis of the alkylresorcinol content in the total water-soluble phenols from the Kiviter process has identified this compound as a consistent component.
Table 1: Composition of Main Alkylresorcinols in Total Water-Soluble Phenols from the Kiviter Oil Shale Process (1984-1988)
| Compound | Abbreviation | Content in Total Phenols (%) |
| 5-Methylresorcinol | 5-MR | 27 ± 3 |
| 5-Ethylresorcinol | 5-ER | 15 ± 2 |
| This compound | 2,5-DMR | 8 ± 1 |
| 4,5-Dimethylresorcinol (B1198896) | 4,5-DMR | 8.5 ± 1 |
Data sourced from Raidma, E. (1994). kirj.ee
Environmental Fate and Biodegradation Studies
The environmental fate of this compound is characterized by its limited biodegradability. As a member of the alkylphenol group, its persistence in the environment is a key aspect of its profile. researchgate.netservice.gov.uk Studies analyzing the ecotoxicological impact of phenolic compounds found in oil shale industry waste have specifically evaluated the biodegradability of this compound. microbiotests.com
In an activated sludge test, this compound was classified as having slow biodegradability. microbiotests.com This resistance to degradation suggests a potential for persistence in environmental compartments where it is discharged. The degradation of related alkylphenols in the environment is known to be a slow process, with aerobic conditions generally facilitating biotransformation more readily than anaerobic conditions. nih.gov The physicochemical properties of alkylphenols indicate that they tend to partition from water into sediments, which can act as a significant environmental reservoir. researchgate.netnih.gov
Toxicity Assessment in Environmental Contexts
This compound is recognized for its significant toxicity to aquatic life. microbiotests.com Ecotoxicological analyses of phenolic compounds characteristic of oil shale industry waste products were conducted using a multitrophic test battery that included microalgae, protozoa, crustaceans, and photobacteria. microbiotests.com In these comprehensive tests, this compound was classified as "very toxic". microbiotests.com
This classification is consistent with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. According to its GHS classification, this compound is assigned the hazard statement H400, which denotes that the substance is "Very toxic to aquatic life". This high level of aquatic toxicity is a critical factor in assessing the environmental risk associated with its release from industrial waste streams.
Conclusion and Outlook on 2,5 Dimethylresorcinol Research
Summary of Key Research Findings and Advancements
Research into 2,5-Dimethylresorcinol has firmly established its utility as a foundational molecule in the synthesis of a variety of more complex structures. As a derivative of dihydroxybenzene, its chemical properties are of significant interest to synthetic chemists.
Key advancements in the application of this compound include its use as a monomer in polymer chemistry. The presence of two hydroxyl groups allows for polycondensation reactions, leading to the formation of polyesters and other polymers. The methyl groups on the aromatic ring influence the properties of these resulting polymers, often enhancing their thermal stability and solubility in organic solvents.
Furthermore, this compound has been investigated as a precursor in the synthesis of supramolecular structures. Its rigid aromatic core and the potential for hydrogen bonding through its hydroxyl groups make it an ideal candidate for constructing complex, self-assembling systems. These structures are of interest for their potential applications in materials science, including the development of novel porous materials and liquid crystals.
In the realm of medicinal chemistry, while direct applications are less documented, its derivatives are being explored. The structural motif of this compound can be found within larger, biologically active molecules. Its role as a starting material allows for the systematic modification and synthesis of new chemical entities with potential therapeutic applications.
Challenges and Opportunities in this compound Research
Despite its promise, the research landscape for this compound is not without its challenges. A primary hurdle is the relatively limited number of commercially viable, large-scale synthesis methods. While it can be produced through various organic reactions, developing cost-effective and environmentally benign synthetic routes remains an area of active development.
However, these challenges also present significant opportunities. The demand for novel materials with tailored properties provides a strong impetus for further research into this compound-based polymers and materials. There is a considerable opportunity to explore its use in high-performance plastics, adhesives, and composites.
The potential for this compound in the design of functional organic materials is another promising avenue. Its electronic properties, which can be tuned through chemical modification, make it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Future Directions and Emerging Applications
The future of this compound research is poised to expand into several exciting areas. A key direction will be the continued development of efficient and sustainable synthetic methodologies. This will not only make the compound more accessible for research but also pave the way for its broader industrial application.
An emerging application lies in the field of "green" chemistry, where this compound can be used as a bio-based building block. As industries move towards more sustainable practices, the demand for renewable chemical feedstocks is increasing. Investigating the production of this compound from biomass sources could open up new, environmentally friendly avenues for its use.
Furthermore, the exploration of its derivatives in drug discovery is expected to grow. By systematically modifying the core structure of this compound, researchers can create libraries of new compounds for screening against various biological targets. This could lead to the discovery of novel therapeutic agents for a range of diseases.
In materials science, the focus will likely be on the development of "smart" materials based on this compound. These could include materials that respond to external stimuli such as light, heat, or chemical changes, with potential applications in sensors, actuators, and controlled-release systems.
Q & A
Q. What are the standard methods for synthesizing and characterizing 2,5-dimethylresorcinol (2,5-DMR) in laboratory settings?
- Methodological Answer : Synthesis typically involves nitration and alkylation of resorcinol derivatives under controlled conditions. Purification is achieved via recrystallization or column chromatography. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) for structural confirmation, complemented by high-performance liquid chromatography (HPLC) for purity assessment (>98%) . Melting point analysis and mass spectrometry (MS) further validate identity. Ensure stoichiometric ratios and reaction temperatures are optimized to minimize byproducts.
Q. How can researchers accurately quantify 2,5-DMR in complex matrices like wastewater?
- Methodological Answer : Use colorimetric methods such as the cobalt-nitrosoresorcinolate assay, which forms stable complexes with phenolic compounds. For dilute samples (<10 mol/dm), pre-concentration via solid-phase extraction (e.g., BAKERBOND™ SDB1 sorbent) is recommended. Validate results with UV-Vis spectroscopy at wavelengths specific to 2,5-DMR derivatives (e.g., λ = 450–500 nm) . Calibrate with standard curves and account for matrix interference using blank corrections.
Q. What are the critical physicochemical properties of 2,5-DMR relevant to experimental design?
- Methodological Answer : Key properties include pKa values (e.g., 4.66 for nitrated derivatives) and solubility in polar solvents (e.g., water, ethanol). The compound’s ability to form 2:1 or 3:1 molar complexes with transition metals like cobalt under weakly acidic conditions (pH 4–8) is critical for coordination chemistry studies . Measure partition coefficients (log P) to predict environmental behavior in partitioning experiments.
Advanced Research Questions
Q. How can contradictions in reported pKa values for 2,5-DMR derivatives be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity, ionic strength, or measurement techniques (e.g., potentiometric vs. spectrophotometric). Replicate experiments under standardized conditions (fixed temperature, ionic strength = 0.1 M KCl). Cross-validate using multiple methods (e.g., NMR titration for nitro derivatives, UV-Vis for metal complexes) . Statistical analysis (e.g., ANOVA) should assess variability, with error margins ≤±0.1 pH units .
Q. What experimental strategies optimize 2,5-DMR’s nitration efficiency while minimizing side reactions?
- Methodological Answer : Nitration efficiency depends on nitric acid concentration and reaction time. At [HNO] >10%, side reactions (e.g., oxidation) dominate. Use a stepwise approach:
Q. How do competing equilibria (e.g., metal complexation vs. acid dissociation) affect 2,5-DMR’s reactivity in aqueous systems?
- Methodological Answer : Use speciation modeling (e.g., Visual MINTEQ) to predict dominant species under varying pH and [Co]. Experimental validation involves:
- Titration studies : Track UV-Vis absorbance shifts during Co addition.
- Job’s method : Determine stoichiometry of complexes.
- Competitive ligand experiments : Introduce EDTA to dissociate metal-bound 2,5-DMR.
High cobalt concentrations (>10 M) increase background noise; use differential pulse voltammetry (DPV) for enhanced sensitivity .
Q. What statistical approaches are appropriate for analyzing variability in 2,5-DMR’s bioassay results?
- Methodological Answer : Apply robust regression models to handle heteroscedastic data. For dose-response assays (e.g., antimicrobial activity), use nonlinear curve fitting (e.g., Hill equation) with bootstrapping to estimate EC confidence intervals. Outlier detection via Grubbs’ test ensures data integrity. Report means ± SD with n ≥ 3 replicates, aligning with journal precision guidelines (e.g., ≤3 significant figures) .
Methodological Best Practices
- Data Reporting : Adhere to the "Materials and Methods" standards in chemistry journals: Specify instrument parameters (e.g., NMR frequency, HPLC column type) and statistical thresholds (e.g., p < 0.05) .
- Contradiction Analysis : Use triangulation (e.g., spectroscopic, chromatographic, computational data) to resolve conflicting results. Document all variables (e.g., solvent purity, humidity) in supplemental materials .
- Ethical Considerations : Disclose synthetic yields, failed experiments, and instrument calibration logs to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
